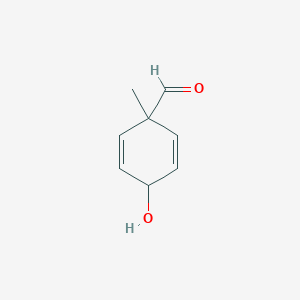
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadiene, featuring a hydroxyl group, a methyl group, and an aldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 1-methyl-2,5-cyclohexadiene.
Hydroxylation: The precursor undergoes hydroxylation to introduce the hydroxyl group at the 4-position. This can be achieved using reagents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.
化学反应分析
Types of Reactions
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-one or 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-carboxylic acid.
Reduction: Formation of 4-hydroxy-1-methyl-2,5-cyclohexadiene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding and subsequent biochemical reactions. The compound may modulate specific pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-4-methyl-2,5-cyclohexadien-1-one
- 1,4-Cyclohexadiene, 1-methyl-
- 2,5-Dihydroxy-1,4-benzoquinone
Uniqueness
4-hydroxy-1-methylcyclohexa-2,5-dienecarbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups on the cyclohexadiene ring
属性
分子式 |
C8H10O2 |
|---|---|
分子量 |
138.16g/mol |
IUPAC 名称 |
4-hydroxy-1-methylcyclohexa-2,5-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O2/c1-8(6-9)4-2-7(10)3-5-8/h2-7,10H,1H3 |
InChI 键 |
CIDNINOUOKSYIU-UHFFFAOYSA-N |
SMILES |
CC1(C=CC(C=C1)O)C=O |
规范 SMILES |
CC1(C=CC(C=C1)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















